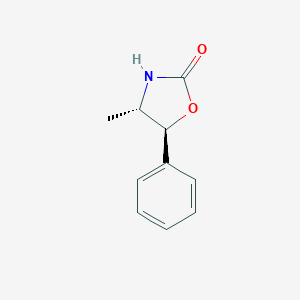

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Vue d'ensemble

Description

(4S,5S)-4-methyl-5-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. They are widely used in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at low levels to prevent side reactions.

Industrial Production Methods

Industrial production of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Purification is typically achieved through crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(4S,5S)-4-methyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is primarily used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules through various reaction pathways:

- Conjugate Addition : It is employed in the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, enabling the synthesis of complex molecules with high enantioselectivity .

- Chiral Sulfinyl Transfer Reagents : The compound can be converted into N-sulfinyloxazolidinone reagents, which are utilized for the preparation of chiral sulfoxides and sulfinate esters by reacting with nucleophiles such as Grignard reagents and enolates .

Synthesis of Bioactive Compounds

The compound has been instrumental in the synthesis of various bioactive natural products and pharmaceuticals:

- Pumiliotoxins : It has been used in the efficient total syntheses of pumiliotoxins A and B, which are potent neurotoxins derived from poison dart frogs .

- Aplysillamide B : this compound plays a role in the asymmetric synthesis of (-)-aplysillamide B, a compound with potential therapeutic applications .

Data Table: Applications Overview

Case Study 1: Synthesis of Pumiliotoxin B

In a detailed study published in Aldrichimica Acta, researchers utilized this compound as a chiral auxiliary to synthesize (+)-pumiliotoxin B. The process involved multiple steps where the oxazolidinone facilitated the formation of critical stereocenters, resulting in high yields and optical purity .

Case Study 2: Asymmetric Synthesis of Aplysillamide B

Another significant application was demonstrated in the synthesis of (-)-aplysillamide B. The use of this compound allowed for an efficient asymmetric approach that yielded the target compound with excellent enantiomeric excess. This case highlights its utility in producing complex natural products with specific stereochemical configurations .

Mécanisme D'action

The mechanism of action of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4S,5S)-4-phenyl-1-aza-3,7-dioxabicyclo[3.3.0]octane: This compound shares a similar oxazolidinone structure but with different substituents.

(4S,5S)-4-benzyloxy-5-hydroxy-N-(4-methoxybenzyl)amide: Another oxazolidinone derivative with distinct functional groups.

Uniqueness

(4S,5S)-4-methyl-5-phenyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. These structural features contribute to its distinct reactivity and applications in various fields of research and industry.

Activité Biologique

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is particularly notable for its role as a chiral auxiliary in asymmetric synthesis and its interactions with various biological targets.

- Molecular Formula : C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- CAS Number : 77943-39-6

- Appearance : White to light yellow crystalline powder

- Melting Point : 118–121 °C

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit significant antibacterial activity. These compounds are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against a range of Gram-positive bacteria.

-

Mechanism of Action :

- Inhibition of protein synthesis through binding to the ribosomal RNA.

- Disruption of the initiation complex formation in bacterial translation.

- Case Studies :

Chiral Auxiliary Applications

The compound serves as an effective chiral auxiliary in asymmetric synthesis, particularly in the production of pharmaceuticals. Its ability to facilitate enantioselective reactions has been highlighted in several studies.

- Synthesis Example :

Receptor Interactions

The compound has been studied for its interactions with various receptors, including:

- Serotonin Receptors

- Dopamine Receptors

These interactions are essential in understanding the compound's potential effects on mood regulation, cognition, and other neurological functions .

Toxicological Profile

The toxicological properties of this compound have not been fully elucidated. Preliminary data suggest potential irritative effects on skin and eyes upon contact, but comprehensive toxicity studies are necessary to establish safety profiles for clinical use .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria; inhibits protein synthesis via ribosomal interaction. |

| Chiral Auxiliary Applications | Facilitates enantioselective reactions; used in synthesizing complex pharmaceutical compounds. |

| Receptor Interactions | Engages with serotonin and dopamine receptors; implications for neurological effects. |

| Toxicological Insights | Potential irritant; further studies required for comprehensive safety evaluation. |

Propriétés

IUPAC Name |

(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-IONNQARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454975 | |

| Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17097-67-5 | |

| Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.